DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene
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Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives, which dbza is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been shown to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with 9,10-dibromoanthracene using a palladium-catalyzed Suzuki coupling reaction. This step requires a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain high purity.
Industrial Production Methods
Industrial production of 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions under controlled temperature and pressure conditions.
Automated Purification: Industrial purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the anthracene core or the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents under UV light.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): It is used as an emitter material in OLEDs due to its high electroluminescent efficiency and stability.
Photovoltaic Devices: The compound is explored for use in organic photovoltaic cells for solar energy conversion.
Fluorescent Probes: It is used in the development of fluorescent probes for biological imaging and sensing applications.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield.
Anthracene: The parent compound used in various organic electronic applications.
Uniqueness
9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene is unique due to its:
High Electroluminescent Efficiency: Superior performance in OLEDs compared to other anthracene derivatives.
Stability: Enhanced thermal and chemical stability, making it suitable for long-term applications.
Properties
IUPAC Name |
6-methyl-2-[4-[10-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]anthracen-9-yl]phenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2S2/c1-25-11-21-35-37(23-25)45-41(43-35)29-17-13-27(14-18-29)39-31-7-3-5-9-33(31)40(34-10-6-4-8-32(34)39)28-15-19-30(20-16-28)42-44-36-22-12-26(2)24-38(36)46-42/h3-24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFXCBRNQSHADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)C8=NC9=C(S8)C=C(C=C9)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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